molecular formula C16H18ClNO2S B2973132 8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2194843-78-0

8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2973132
CAS No.: 2194843-78-0
M. Wt: 323.84
InChI Key: WHKCYHHZRANIAZ-UHFFFAOYSA-N
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Description

8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine featuring a rigid azabicyclo[3.2.1]octane scaffold. The compound is substituted at position 8 with a 2-chlorobenzenesulfonyl group and at position 3 with a cyclopropylidene moiety. This structure combines a sulfonamide group, which is common in bioactive molecules for improved pharmacokinetic properties, with a strained cyclopropane ring that may enhance binding selectivity or metabolic stability . The azabicyclo[3.2.1]octane core is structurally analogous to tropane alkaloids, which are known for their neurotransmitter transporter modulation .

Properties

IUPAC Name

8-(2-chlorophenyl)sulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c17-15-3-1-2-4-16(15)21(19,20)18-13-7-8-14(18)10-12(9-13)11-5-6-11/h1-4,13-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKCYHHZRANIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a derivative of the bicyclic alkaloid framework, specifically the 8-azabicyclo[3.2.1]octane structure, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound features a unique bicyclic structure with a nitrogen atom, a chlorobenzenesulfonyl group, and a cyclopropylidene moiety. The presence of these functional groups significantly influences its biological activity and pharmacological properties.

Feature Description
Molecular Formula C₁₃H₁₃ClN₂O₂S
Core Structure 8-Azabicyclo[3.2.1]octane
Functional Groups Chlorobenzenesulfonyl, Cyclopropylidene

Biological Activity

Research indicates that compounds derived from the 8-azabicyclo[3.2.1]octane scaffold exhibit a variety of biological activities, including:

  • Anticholinergic Effects: Similar to tropane alkaloids, these compounds can modulate neurotransmitter systems.
  • Analgesic Properties: Some derivatives have shown promise in pain management through interaction with pain pathways.
  • Nematicidal Activity: Certain derivatives have demonstrated efficacy against plant-parasitic nematodes, indicating potential agricultural applications.

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its substituents:

  • Chlorobenzenesulfonyl Group: Enhances binding affinity to biological targets.
  • Cyclopropylidene Moiety: Contributes to the rigidity and specificity in ligand-receptor interactions.

A study on related compounds revealed that modifications at the aromatic ring significantly alter their affinity for monoamine transporters, which are crucial for neurotransmission . For instance, the introduction of halogen substituents can enhance selectivity towards dopamine and serotonin transporters.

Case Study 1: Interaction with Monoamine Transporters

In a study examining various 8-azabicyclo[3.2.1]octane derivatives, it was found that specific substitutions led to high selectivity for the dopamine transporter (DAT) over serotonin transporter (SERT). The compound with a cyclopropylmethyl group exhibited a DAT K(i) value of 4.0 nM, highlighting its potential as a selective ligand for dopamine-related disorders .

Case Study 2: Inhibition of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA)

Another research focused on azabicyclo[3.2.1]octane derivatives as inhibitors of NAAA, an enzyme involved in inflammatory processes. A compound exhibiting low nanomolar inhibition (IC50 = 0.042 μM) was identified, suggesting that similar structural motifs could be explored for anti-inflammatory therapies .

Comparison with Similar Compounds

Key Observations:

Substituent Effects at Position 8 :

  • The 2-chlorobenzenesulfonyl group in the target compound is distinct from cyclopropylmethyl (22e) or pyrazole sulfonamide (31) substituents. Sulfonyl groups generally enhance metabolic stability and binding affinity to proteins .
  • Cyclopropylmethyl substituents (e.g., 22e) are associated with high serotonin transporter (SERT)/dopamine transporter (DAT) selectivity, whereas fluorobenzyl groups (22f) reduce this selectivity .

Biological Activity: Pyrazole sulfonamide derivatives (e.g., 31) exhibit non-opioid analgesic activity, suggesting the target compound’s sulfonyl group may confer similar properties . Analogues with cyclopropylmethyl at R8 (22e) show transporter inhibition profiles reminiscent of GBR 12909, a dopamine reuptake inhibitor .

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